molecular formula C13H8F6N2O B13886550 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline

4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline

Cat. No.: B13886550
M. Wt: 322.21 g/mol
InChI Key: XPMGLWSICAMTQM-UHFFFAOYSA-N
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Description

4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a pyridine ring substituted with two trifluoromethyl groups and an aniline moiety connected via an oxygen atom. This structure imparts distinct electronic and steric characteristics, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with aniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve the use of protecting groups to ensure selective functionalization of the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product. Additionally, scaling up the reaction requires careful control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aniline moiety can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline is unique due to its combination of trifluoromethyl groups and aniline moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable for applications requiring specific interactions with biological targets or advanced material properties.

Properties

Molecular Formula

C13H8F6N2O

Molecular Weight

322.21 g/mol

IUPAC Name

4-[2,6-bis(trifluoromethyl)pyridin-4-yl]oxyaniline

InChI

InChI=1S/C13H8F6N2O/c14-12(15,16)10-5-9(6-11(21-10)13(17,18)19)22-8-3-1-7(20)2-4-8/h1-6H,20H2

InChI Key

XPMGLWSICAMTQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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